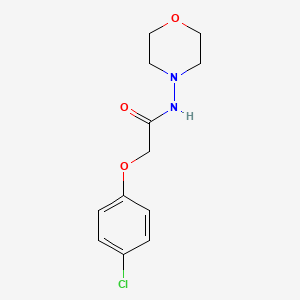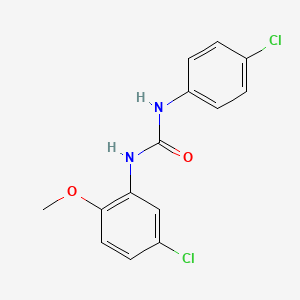![molecular formula C15H16N4O3S B5790755 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the natural compound 3-methylthio-1H-1,2,4-triazole, which is found in some plants and is known to enhance growth and development.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to enhance plant growth and development, increase crop yield, and improve stress tolerance. In aquaculture, DMPT has been used as a feed additive to improve the growth and survival of fish and shrimp. In medicine, DMPT has been investigated for its potential as an anti-cancer agent, as well as for its ability to modulate the immune system.
作用机制
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methyl donor, which can lead to the activation of various genes involved in growth and development. DMPT has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its effects on growth and development.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In plants, DMPT has been shown to increase chlorophyll content, photosynthesis rate, and antioxidant capacity. In fish and shrimp, DMPT has been shown to improve growth rate, survival rate, and feed conversion efficiency. In vitro studies have also suggested that DMPT may have anti-cancer and immunomodulatory effects.
实验室实验的优点和局限性
One of the main advantages of using DMPT in lab experiments is its ability to enhance growth and development, which can lead to improved experimental outcomes. DMPT is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using DMPT in lab experiments is its potential toxicity, especially at higher doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for the study of DMPT. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of DMPT's potential as an anti-cancer agent and immunomodulator. Further studies are also needed to fully understand the mechanism of action of DMPT and its effects on various organisms and systems.
合成方法
DMPT can be synthesized using a multistep process. The first step involves the reaction of 4,6-dimethyl-2-thiopyrimidine with potassium hydroxide to form the potassium salt of 4,6-dimethyl-2-thiopyrimidine. This is then reacted with 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in the presence of sodium hydride to form DMPT.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-4-5-12(19(21)22)7-13(9)18-14(20)8-23-15-16-10(2)6-11(3)17-15/h4-7H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJAXQSBRNWEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)

![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)